Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone is a complex organic compound that features a fused heterocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel pharmaceuticals. The presence of multiple functional groups, including pyrazole, pyridine, thiophene, and piperazine, contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitMitogen-activated protein kinase 1 (MAPK1) . MAPK1 plays a crucial role in various cellular functions, including cell growth, differentiation, and response to external stress .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Given its potential target (mapk1), it can be inferred that it may affect pathways related to cell growth and stress response .
Pharmacokinetics
Similar compounds have been found to show high gastrointestinal absorption . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyridine with hydrazine derivatives can form the pyrazolo[1,5-a]pyridine scaffold.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. This involves reacting the pyrazolo[1,5-a]pyridine intermediate with a piperazine derivative.
Attachment of the Thiophene-2-carbonyl Group: The final step involves the acylation of the piperazine nitrogen with thiophene-2-carbonyl chloride under basic conditions, such as using triethylamine or pyridine as a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and pyrazole rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies for its anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with multiple biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of novel polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their therapeutic potential.
Thiophene-2-carbonyl Piperazine Derivatives: These compounds have similar functional groups and are used in medicinal chemistry for their biological activities.
Uniqueness
Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone is unique due to its combination of the pyrazolo[1,5-a]pyridine core with the thiophene-2-carbonyl piperazine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(13-12-18-21-6-2-1-4-14(13)21)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBIYIOYGRNQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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